

# Application Notes and Protocols: PET Imaging with [11C]Vabicaserin

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Compound of Interest		
Compound Name:	Vabicaserin Hydrochloride	
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#### Introduction

Vabicaserin is a potent and selective full agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the pathophysiology of several central nervous system disorders, including schizophrenia, obesity, and depression. The development of a positron emission tomography (PET) radiotracer for the 5-HT2C receptor is of significant interest for in vivo quantification of receptor density and for assessing the receptor occupancy of new therapeutic agents. This document provides an overview of the application and protocols for PET imaging with [11C]Vabicaserin.

Important Note: Preclinical studies have demonstrated that while [11C]Vabicaserin exhibits high brain penetration, it is characterized by high nonspecific binding. This significantly limits its utility as a PET radiotracer for the quantitative imaging of 5-HT2C receptor-specific binding in the brain. The information provided herein is for scientific and research purposes to understand the development and evaluation of this particular radiotracer.

## Pharmacological Profile of Vabicaserin

Vabicaserin displays high affinity and selectivity for the 5-HT2C receptor. The key pharmacological parameters are summarized in the table below.



Parameter	Value	Receptor Subtype	Species	Reference
Ki	3 nM	5-HT2C	Human	_
EC50	8 nM	5-HT2C	Not Specified	
Receptor Activity	Full Agonist	5-HT2C	Not Specified	_
5-HT2B Affinity (IC50)	29 nM	5-HT2B	Human	_
5-HT2A Affinity (IC50)	1650 nM	5-HT2A	Human	_

## [11C]Vabicaserin PET Imaging: A Critical Evaluation

The primary application of a PET radiotracer in drug development is to non-invasively quantify the density of a target receptor in the brain and to measure the degree to which a drug candidate engages with that target (receptor occupancy). A successful PET radiotracer should exhibit high specific binding to its target with low nonspecific binding.

Preclinical evaluation of [11C]Vabicaserin in both rats and non-human primates (baboon) revealed that while the tracer readily crosses the blood-brain barrier and enters the brain, the binding is predominantly nonspecific. In blocking studies, pre-administration of a high dose of unlabeled Vabicaserin did not significantly reduce the uptake of [11C]Vabicaserin in the brain. This indicates that the observed PET signal is not selectively localized to 5-HT2C receptors and therefore cannot be used to reliably quantify receptor density or occupancy.

Conclusion: Due to high nonspecific binding, [11C]Vabicaserin is not a suitable radiotracer for quantitative in vivo imaging of the 5-HT2C receptor.

#### **Experimental Protocols**

Despite its limitations for quantitative imaging, the methodologies developed for the synthesis and initial imaging of [11C]Vabicaserin are valuable for the field.

### Radiosynthesis of [11C] Vabicaserin







The radiosynthesis of [11C]Vabicaserin is achieved via a Pictet-Spengler cyclization using [11C]formaldehyde.

Precursor: (S)-2-(2,3-dihydro-1H-inden-2-yl)-N-(2-(1H-indol-3-yl)ethyl)ethanamine

Radiolabeling Agent: [11C]Formaldehyde (generated in situ from [11C]methyl iodide)

#### General Procedure:

- [11C]Methyl lodide Production: [11C]Methane is produced via the cyclotron and converted to [11C]methyl iodide.
- [11C]Formaldehyde Generation: [11C]Methyl iodide is trapped in a solution of trimethylamine N-oxide (TMAO) in N,N-diethylformamide (DEF) at -10°C. The mixture is then heated to 80°C for 3 minutes to generate [11C]formaldehyde.
- Pictet-Spengler Reaction: The precursor is dissolved in a mixture of DEF, water, and trifluoroacetic acid (TFA). This solution is added to the reactor containing [11C]formaldehyde.
- Purification: The reaction
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